molecular formula C21H41ClO4 B14188186 Methyl 9-chloro-10-(2-hydroxyethoxy)octadecanoate CAS No. 918890-72-9

Methyl 9-chloro-10-(2-hydroxyethoxy)octadecanoate

Cat. No.: B14188186
CAS No.: 918890-72-9
M. Wt: 393.0 g/mol
InChI Key: SXKWYEFJWWAPNZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 9-chloro-10-(2-hydroxyethoxy)octadecanoate involves several steps. One common method includes the esterification of 9-chloro-10-(2-hydroxyethoxy)octadecanoic acid with methanol in the presence of an acid catalyst. The reaction conditions typically involve refluxing the reactants for several hours to ensure complete conversion. Industrial production methods may involve similar steps but on a larger scale, with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

Methyl 9-chloro-10-(2-hydroxyethoxy)octadecanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 9-chloro-10-(2-hydroxyethoxy)octadecanoate has several scientific research applications:

    Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 9-chloro-10-(2-hydroxyethoxy)octadecanoate exerts its effects involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds with proteins and enzymes, altering their activity. The chlorine atom can participate in halogen bonding, further influencing molecular interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Methyl 9-chloro-10-(2-hydroxyethoxy)octadecanoate can be compared with similar compounds such as:

    Methyl 9-chloro-10-(2-methoxyethoxy)octadecanoate: Similar structure but with a methoxy group instead of a hydroxyl group.

    Methyl 9-chloro-10-(2-ethoxyethoxy)octadecanoate: Similar structure but with an ethoxy group instead of a hydroxyl group.

These compounds share similar chemical properties but differ in their reactivity and applications due to the different functional groups.

Properties

CAS No.

918890-72-9

Molecular Formula

C21H41ClO4

Molecular Weight

393.0 g/mol

IUPAC Name

methyl 9-chloro-10-(2-hydroxyethoxy)octadecanoate

InChI

InChI=1S/C21H41ClO4/c1-3-4-5-6-9-12-15-20(26-18-17-23)19(22)14-11-8-7-10-13-16-21(24)25-2/h19-20,23H,3-18H2,1-2H3

InChI Key

SXKWYEFJWWAPNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C(CCCCCCCC(=O)OC)Cl)OCCO

Origin of Product

United States

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